1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide
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Overview
Description
1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide is a compound with the molecular formula C6H8F3NO2S and a molecular weight of 215.19
Preparation Methods
The synthesis of 1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide involves several steps. One common method is the [2+2] cycloaddition reaction, which is a photochemical process that utilizes visible light-mediated energy transfer catalysis . This method allows for the incorporation of unique and densely functionalized bicyclic structures, providing access to a diverse library of compounds.
Chemical Reactions Analysis
1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in intermolecular coupling reactions under visible light irradiation . Common reagents used in these reactions include triplet excited state species and other photochemical catalysts. The major products formed from these reactions are often complex, structurally rich molecules that can be further functionalized for various applications.
Scientific Research Applications
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to create structurally complex molecules for DNA-encoded library technology (DELT) applications In biology and medicine, its unique structure makes it a valuable target for drug discovery programs, where it can be used to develop new therapeutic agents
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide involves its ability to undergo photochemical reactions, particularly [2+2] cycloaddition reactions . These reactions are facilitated by the compound’s unique structural features, which allow it to engage in intermolecular coupling reactions under visible light irradiation. The molecular targets and pathways involved in these reactions are primarily related to the compound’s ability to form complex, structurally rich molecules.
Comparison with Similar Compounds
1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide can be compared to other similar compounds, such as 3-azabicyclo[3.1.1]heptanes . While both compounds share a bicyclic structure, this compound is unique due to its trifluoromethyl and thia-azabicyclo moieties, which provide distinct chemical properties and reactivity. Other similar compounds include 2-oxa-1-azabicyclo[3.2.0]heptanes
Properties
IUPAC Name |
1-(trifluoromethyl)-6λ6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2S/c7-6(8,9)5-2-10-1-4(5)13(11,12)3-5/h4,10H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCWEBKFJYKMTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)(CS2(=O)=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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